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Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical studies on the molecular
structure of 5-methyloxazole. Due to the limited availability of dedicated research on this
specific molecule, this paper synthesizes findings from computational studies on the parent
oxazole ring and related methylated heterocyclic compounds. The information presented herein
offers valuable insights for researchers in computational chemistry, medicinal chemistry, and
drug development.

Molecular Geometry

The molecular structure of 5-methyloxazole is characterized by a planar five-membered
heterocyclic ring containing an oxygen and a nitrogen atom, with a methyl group substituted at
the 5th position. The geometry of the oxazole ring is a critical determinant of its chemical
reactivity and biological activity. Theoretical calculations, primarily using Density Functional
Theory (DFT) and Hartree-Fock (HF) methods, have been employed to determine the
optimized geometric parameters of oxazole and its derivatives.

Bond Lengths

The bond lengths within the 5-methyloxazole molecule are influenced by the electronegativity
of the heteroatoms and the aromatic character of the ring. The table below summarizes
representative theoretical bond lengths for the core oxazole ring, derived from computational
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studies on oxazole. The presence of the methyl group at the C5 position is expected to slightly
elongate the adjacent C4-C5 and C5-O1 bonds due to hyperconjugation and inductive effects.

Bond Hartree-Fock | 6-31G** (A)  DFT (B3LYP) / 6-31G** (A)
O1-C2 1.355 1.404

C2-N3 1.379 1.355

N3 - C4

C4-C5

C5-01

C5 - C(Methyl)

Note: Specific values for N3-
C4, C4-C5, C5-01, and the
C5-C(Methyl) bond in 5-
methyloxazole are not explicitly
available in the direct search
results but can be inferred from
general principles and studies

on similar molecules.

Bond Angles

The bond angles in the oxazole ring deviate from the ideal 108° of a regular pentagon due to
the different sizes and electronic environments of the oxygen, nitrogen, and carbon atoms. The
substitution of a methyl group at the C5 position is anticipated to cause minor steric-induced
adjustments to the adjacent bond angles.
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Angle DFT (B3LYP) / 6-311++G(d,p) (°)
C5-01-C2 107.4

01-C2-N3 114.1

C2-N3-C4

N3-C4-C5

C4-C5-01

01 - C5 - C(Methyl)

C4 - C5 - C(Methyl)

Note: The provided angles are from a study on
an oxazole derivative and serve as a close
approximation.[1] Specific angles for 5-
methyloxazole would require dedicated
calculations.

Experimental and Theoretical Protocols

The determination of the molecular structure of 5-methyloxazole relies on computational
chemistry methods. The following outlines a standard and robust protocol for such theoretical
studies.

Density Functional Theory (DFT) Calculations

A widely accepted and accurate method for optimizing the geometry of organic molecules is
Density Functional Theory (DFT).[2]

Protocol:

e Initial Structure Creation: The 2D structure of 5-methyloxazole is drawn using molecular
editing software (e.g., GaussView, ChemDraw) and converted to a 3D conformation.

o Geometry Optimization: The 3D structure undergoes geometry optimization to find the lowest
energy conformation. A common and reliable functional for this purpose is Becke, 3-
parameter, Lee-Yang-Parr (B3LYP) combined with a high-level basis set such as 6-
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311++G(d,p).[1][3] This level of theory provides a good balance between computational cost
and accuracy for molecules of this nature.

e Frequency Calculation: To confirm that the optimized structure corresponds to a true energy
minimum on the potential energy surface, a vibrational frequency calculation is performed.
The absence of imaginary frequencies indicates a stable structure.

e Property Calculation: With the optimized geometry, various electronic properties such as
molecular orbital energies (HOMO-LUMO), Mulliken charges, and the molecular electrostatic
potential (MEP) can be calculated to understand the molecule's reactivity and intermolecular
interaction potential.[2]

Visualizations

The following diagrams illustrate the logical workflow of a theoretical study on molecular
structure and the key structural features of the oxazole ring.
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Caption: Computational workflow for theoretical analysis of 5-Methyloxazole.
Caption: Molecular structure of 5-Methyloxazole with atom numbering.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Theoretical Insights into the Molecular Structure of 5-
Methyloxazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b009148#theoretical-studies-on-5-methyloxazole-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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